molecular formula C19H26N6O B066150 (S)-Seliciclib CAS No. 186692-45-5

(S)-Seliciclib

Katalognummer B066150
CAS-Nummer: 186692-45-5
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Seliciclib, also known as CCT244747, is a small-molecule inhibitor of cyclin-dependent kinases (CDKs). It is a potent and selective inhibitor of CDK2, CDK7, and CDK9, and has been widely studied for its potential applications in cancer treatment. In addition to its anti-cancer effects, this compound has been investigated for its potential use in a variety of other scientific and medical applications, including its effects on cell cycle regulation, gene expression control, and the regulation of inflammatory responses.

Wissenschaftliche Forschungsanwendungen

  • Induction of Cell Death in Multiple Myeloma : Seliciclib has been shown to induce cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription and down-regulating Mcl-1, an antiapoptotic factor crucial for the survival of various cell types including multiple myeloma (Maccallum et al., 2005).

  • Clinical Trials in Advanced Malignancies : A Phase I evaluation revealed that seliciclib causes cell cycle changes and apoptosis in cancer cells. The study defined its toxicity profile, maximum tolerated dose, and recommended phase II dose (le Tourneau et al., 2010).

  • In Vitro and In Vivo Metabolism : The metabolism of seliciclib was examined, showing rapid metabolism to various species, including a carboxylate previously identified in urine. It also indicated the potential for drug-drug interactions in clinical settings (McClue & Stuart, 2008).

  • Treatment of Nasopharyngeal Carcinoma : Seliciclib demonstrated efficacy in treating nasopharyngeal carcinoma by causing cytotoxicity, inducing apoptosis and cell cycle arrest, and reducing Mcl-1 mRNA and protein levels (Hui et al., 2009).

  • Treatment in Rheumatoid Arthritis : A Phase 1b trial explored seliciclib's effects on synovial fibroblast proliferation in patients with active rheumatoid arthritis, establishing its maximum tolerated dose and evaluating safety and pharmacokinetics (Pratt et al., 2021).

  • Activity in Diffuse Large B-cell Lymphomas : Seliciclib showed in vitro activity in diffuse large B-cell lymphomas, suggesting its potential as a therapeutic agent for this type of lymphoma (Lacrima et al., 2007).

  • Synergistic Effects with ErbB-Targeting Agents : Research indicated that seliciclib could synergize with agents targeting ErbB receptors, suggesting potential for expanded use in tumors with wild-type or mutant EGFR (Fleming et al., 2008).

  • Circadian Clock Induction in Cancer Therapy : Seliciclib was found to induce circadian clock expression patterns in tumor cells, potentially improving antitumor activity through coordination of clock gene expression (Iurisci et al., 2006).

Wirkmechanismus

Target of Action

(S)-ROSCOVITINE, also known as (S)-Seliciclib, primarily targets cyclin-dependent kinases (CDKs), a family of proteins that play a crucial role in cell cycle regulation . The compound has a high affinity for CDK2, CDK7, and CDK9 .

Mode of Action

(S)-ROSCOVITINE interacts with its targets by binding to the ATP pocket of CDKs, thereby inhibiting their activity . This results in cell cycle arrest, as the progression from one phase of the cell cycle to the next is halted . Furthermore, the inhibition of CDK9 affects RNA polymerase II-mediated transcription, leading to a reduction in short-lived proteins that are essential for cell survival .

Biochemical Pathways

The action of (S)-ROSCOVITINE impacts several biochemical pathways. By inhibiting CDKs, it affects the cell cycle control pathway, leading to cell cycle arrest . Additionally, the compound’s effect on transcription influences multiple downstream pathways, including those involved in apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of (S)-ROSCOVITINE involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed and widely distributed throughout the body . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites, along with the unchanged drug, are excreted in the urine . These ADME properties influence the bioavailability of (S)-ROSCOVITINE, which is an important factor in its pharmacological effect .

Result of Action

The molecular and cellular effects of (S)-ROSCOVITINE’s action include cell cycle arrest and induction of apoptosis . By inhibiting CDKs, the compound halts the progression of the cell cycle, preventing cell proliferation . Furthermore, the reduction in short-lived proteins due to the inhibition of transcription can trigger apoptosis, leading to cell death .

Action Environment

The action, efficacy, and stability of (S)-ROSCOVITINE can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s stability and solubility . Additionally, factors such as temperature and the presence of other substances (e.g., binding proteins or other drugs) can impact the compound’s action and efficacy .

Eigenschaften

IUPAC Name

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133475
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186692-45-5
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Seliciclib
Reactant of Route 2
Reactant of Route 2
(S)-Seliciclib
Reactant of Route 3
Reactant of Route 3
(S)-Seliciclib
Reactant of Route 4
Reactant of Route 4
(S)-Seliciclib
Reactant of Route 5
Reactant of Route 5
(S)-Seliciclib
Reactant of Route 6
Reactant of Route 6
(S)-Seliciclib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.